1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one
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Overview
Description
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one is a complex organic compound with significant biochemical and pharmacological properties This compound is a derivative of pyrimidine and contains multiple functional groups, including hydroxyl, methyl, and sulfanylidenepyrimidinone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyrimidine derivative with a sugar moiety, followed by the introduction of the sulfanylidenepyrimidinone group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods, such as chromatography and crystallization, ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfanylidenepyrimidinone group can be reduced to form thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cellular processes and as a potential biomarker.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The sulfanylidenepyrimidinone group plays a crucial role in its biological activity, enabling interactions with nucleic acids and proteins.
Comparison with Similar Compounds
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one can be compared with other pyrimidine derivatives, such as:
Thymidine: A nucleoside involved in DNA synthesis.
Cytidine: Another nucleoside with roles in RNA and DNA metabolism.
Uridine: A nucleoside important for RNA synthesis.
Uniqueness
The presence of the sulfanylidenepyrimidinone group distinguishes this compound from other pyrimidine derivatives, providing unique chemical and biological properties.
Properties
Molecular Formula |
C10H14N2O5S |
---|---|
Molecular Weight |
274.30 g/mol |
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one |
InChI |
InChI=1S/C10H14N2O5S/c1-4-2-12(10(16)11-8(4)18)9-7(15)6(14)5(3-13)17-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,18) |
InChI Key |
IXDWFVOGUMAKFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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